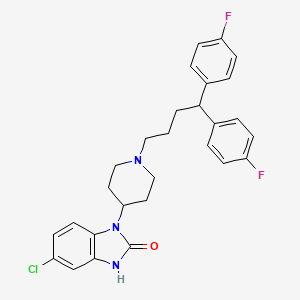

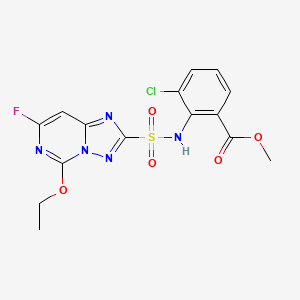

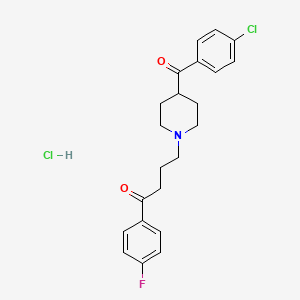

![molecular formula C16H15N3O2 B1669304 2-吗啉-4H-嘧啶并[2,1-a]异喹啉-4-酮 CAS No. 168425-64-7](/img/structure/B1669304.png)

2-吗啉-4H-嘧啶并[2,1-a]异喹啉-4-酮

描述

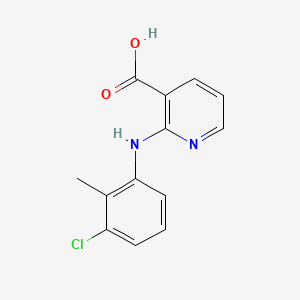

2-Morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one, also known as Compound 401, is a chemical compound with the molecular formula C16H15N3O2 . It appears as a white to light yellow powder or crystal .

Molecular Structure Analysis

The molecular weight of 2-Morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one is 281.32 . The InChI code for this compound is 1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point range of 211.0 to 215.0°C . It should be stored at a temperature between 0-10°C . It is heat sensitive .科学研究应用

DNA-Dependent Protein Kinase Inhibition

Compound 401 acts as a potent, reversible, and ATP-competitive inhibitor of DNA-dependent protein kinase (DNA-PK), with an IC₅₀ value of 280 nM . This makes it a valuable tool in the study of DNA repair mechanisms and cellular responses to DNA damage .

Selectivity Over mTOR

The compound shows 19-fold selectivity over mTOR (IC₅₀ = 5.3 µM) . This indicates that it could be used in research focusing on the mTOR pathway, which plays a key role in cell growth, proliferation, and survival .

Synthesis of Derivatives

The structure of Compound 401 allows for the synthesis of various derivatives with selected aryl and heteroaryl groups as the substituent . This makes it a versatile starting point for the development of new compounds with potential biological activity .

Study of Cell Permeability

As a cell-permeable compound , Compound 401 can be used in studies investigating cellular uptake mechanisms and the intracellular behavior of small molecules .

Potential Therapeutic Applications

Given its inhibitory activity against DNA-PK and selectivity over mTOR, Compound 401 could potentially be used in the development of therapeutic strategies for diseases where these proteins play a crucial role, such as cancer .

Structural Studies

The unique structure of Compound 401, a pyrimido-isoquinolinone, makes it a subject of interest in structural studies and the exploration of structure-activity relationships .

安全和危害

作用机制

Target of Action

Compound 401 primarily targets DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) . DNA-PK is crucial for DNA repair, while mTOR is a central regulator of cell growth and proliferation .

Mode of Action

Compound 401 acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK and mTOR . It binds to these kinases, preventing them from phosphorylating their substrates, thereby inhibiting their activity . This inhibition leads to changes in cellular processes such as cell growth and DNA repair .

Biochemical Pathways

The inhibition of DNA-PK and mTOR by Compound 401 affects several biochemical pathways. For instance, the inhibition of DNA-PK can impact the DNA damage response pathway, potentially leading to increased DNA damage and apoptosis . On the other hand, the inhibition of mTOR can affect the PI3K/Akt/mTOR pathway, which regulates cell growth and proliferation .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability and can be administered orally

Result of Action

The inhibition of DNA-PK and mTOR by Compound 401 can lead to various cellular effects. For instance, the inhibition of DNA-PK may increase DNA damage and induce apoptosis . Meanwhile, the inhibition of mTOR can lead to reduced cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Compound 401. For instance, the presence of other drugs or substances can affect its bioavailability and efficacy through drug-drug interactions. Additionally, factors such as pH and temperature can affect its stability .

属性

IUPAC Name |

2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRDQVRQVGRNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434626 | |

| Record name | Compound 401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one | |

CAS RN |

168425-64-7 | |

| Record name | 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Compound 401 and what are its downstream effects?

A1: Compound 401 is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].

Q2: How does Compound 401 compare to other mTOR inhibitors like rapamycin?

A2: While both Compound 401 and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with Compound 401 does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with Compound 401 compared to those treated with rapamycin [].

Q3: Does Compound 401 affect phosphatidylinositol 3-kinase (PI3K) activity?

A3: No, Compound 401 does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes Compound 401 a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].

Q4: Has Compound 401 been investigated for its potential as an anti-cancer agent?

A4: Yes, Compound 401 has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that Compound 401 inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].

Q5: Does Compound 401 exhibit inhibitory activity against estrone sulfatase (ES)?

A5: While primarily recognized for its mTOR inhibitory activity, Compound 401 has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, Compound 401 exhibited -73% inhibitory activity against ES [].

Q6: Are there any challenges associated with using Compound 401 in research or therapeutic applications?

A6: One challenge identified with Compound 401 is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

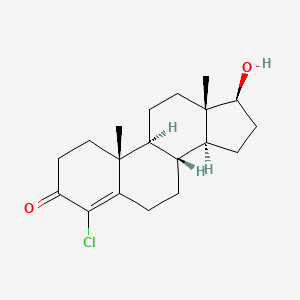

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)